molecular formula C12H19NO3 B12803195 2,3,6-Trimethoxyamphetamine CAS No. 20513-16-0

2,3,6-Trimethoxyamphetamine

Cat. No.: B12803195
CAS No.: 20513-16-0
M. Wt: 225.28 g/mol
InChI Key: OASZJWLOOFXASO-UHFFFAOYSA-N
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Description

2,3,6-Trimethoxyamphetamine is a member of the trimethoxyamphetamine family, which consists of isomeric psychedelic hallucinogenic drugs. These compounds are analogs of the phenethylamine cactus alkaloid mescaline. The trimethoxyamphetamine family includes six different isomers, each differing in the position of the three methoxy groups. This compound is known for its hallucinogenic properties and has been studied for its potential effects on the central nervous system .

Preparation Methods

The synthesis of 2,3,6-Trimethoxyamphetamine typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2,3,6-Trimethoxyamphetamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,3,6-Trimethoxyamphetamine has been studied for various scientific research applications:

    Chemistry: It serves as a model compound for studying the effects of methoxy substitution on the phenethylamine structure.

    Biology: Research has focused on its interaction with neurotransmitter systems, particularly serotonin receptors, to understand its hallucinogenic effects.

    Medicine: Although not widely used in clinical settings, it has been investigated for its potential therapeutic effects in treating certain psychiatric disorders.

    Industry: Its structural analogs are used in the synthesis of other pharmacologically active compounds

Mechanism of Action

The mechanism of action of 2,3,6-Trimethoxyamphetamine involves its interaction with serotonin receptors, particularly the 5HT2A receptor. This interaction likely underlies its hallucinogenic effects. Additionally, it may exhibit agonist activity on dopamine receptors, contributing to its psychoactive properties. The compound’s effects on neurotransmitter systems result in altered perception, mood, and cognition .

Comparison with Similar Compounds

2,3,6-Trimethoxyamphetamine is one of six isomers in the trimethoxyamphetamine family. Other isomers include:

  • 3,4,5-Trimethoxyamphetamine
  • 2,4,5-Trimethoxyamphetamine
  • 2,3,4-Trimethoxyamphetamine
  • 2,3,5-Trimethoxyamphetamine
  • 2,4,6-Trimethoxyamphetamine

Each isomer differs in the position of the methoxy groups on the phenyl ring, leading to variations in their pharmacological effects. This compound is unique due to its specific methoxy substitution pattern, which influences its interaction with neurotransmitter receptors and its overall psychoactive profile .

Properties

CAS No.

20513-16-0

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

1-(2,3,6-trimethoxyphenyl)propan-2-amine

InChI

InChI=1S/C12H19NO3/c1-8(13)7-9-10(14-2)5-6-11(15-3)12(9)16-4/h5-6,8H,7,13H2,1-4H3

InChI Key

OASZJWLOOFXASO-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=CC(=C1OC)OC)OC)N

Origin of Product

United States

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